3,6-Acridinediamine, sulfate (2:1)

Overview

Description

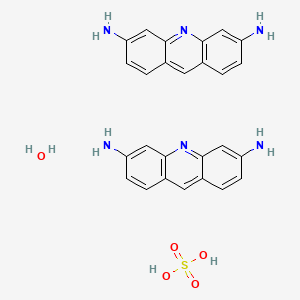

“3,6-Acridinediamine, sulfate (2:1)”, also known as Proflavine Hemisulfate, is a compound with the molecular formula C13H11N3.1/2H2SO4 . It is an acriflavine derivative and a slow-acting bacteriostat that is effective against many Gram-positive bacteria . It was formerly used for treatment of burns and infected wounds .

Molecular Structure Analysis

The molecular structure of “3,6-Acridinediamine, sulfate (2:1)” is characterized by the presence of an acridine ring substituted by amino groups at positions 3 and 6 . The molecular weight of the compound is 209.253 .

Scientific Research Applications

Cytology and Histology Staining

Proflavine hemisulfate serves as a rapid stain for cytologic examination of biological specimens. It fluoresces when bound to cell nuclei and cytoplasmic structures due to its small amphipathic structure and DNA intercalation capability . Researchers use it in point-of-care cytology to visualize cell morphology, aiding in the diagnosis of diseases such as oral squamous cell carcinoma and leukemias.

Fluorescent Contrast Agent for Endoscopy and Microendoscopy

Endoscopy and microendoscopy imaging benefit from contrast agents that allow rapid topical staining of intact epithelium. Proflavine acts as a topical contrast agent, aiding histological analysis of tissues. Its fluorescence enhances visualization during these procedures .

Quantitative Analysis of Cell Morphology

Researchers can quantitatively analyze digital images of proflavine-stained cells. By measuring nuclear-to-cytoplasmic ratios and extracting image features, they discern significant morphological differences between different cell types .

Antimicrobial Properties

While not a primary application, proflavine exhibits antimicrobial activity. It has been investigated for its potential to inhibit bacterial growth and prevent infections .

DNA Intercalation Studies

Due to its ability to intercalate double-stranded DNA, proflavine is used in studies related to DNA structure, interactions, and binding. Researchers explore its role in DNA-based technologies and drug development .

Research in Nucleic Acid Chemistry

Proflavine’s interaction with nucleic acids makes it relevant in nucleic acid chemistry research. Scientists study its binding properties, stability, and effects on DNA and RNA structures .

Mechanism of Action

Target of Action

Proflavine hemisulfate primarily targets DNA . It acts by intercalating DNA, a process where the compound inserts itself between the base pairs of the DNA helix . This interaction with DNA is crucial for its antimicrobial and antiseptic effects .

Mode of Action

The mode of action of Proflavine hemisulfate involves disrupting DNA synthesis . By intercalating DNA, it interferes with the normal function of DNA, leading to high levels of mutation in the copied DNA strands . This disruption prevents bacterial reproduction, thereby exhibiting an antibacterial effect .

Biochemical Pathways

Its ability to intercalate dna suggests that it can disrupt various cellular processes that rely on dna, such as replication and transcription . This disruption can lead to mutations and halt bacterial cell growth .

Pharmacokinetics

It is known that the compound is used topically, mainly in wound dressings . This suggests that its absorption, distribution, metabolism, and excretion (ADME) may largely depend on the characteristics of the application site and the formulation used.

Result of Action

The result of Proflavine hemisulfate’s action at the molecular and cellular level is the prevention of bacterial reproduction . By causing high levels of mutation in the copied DNA strands, it disrupts normal bacterial cell growth and division . This makes it effective as a disinfectant and antiseptic, particularly for treating superficial wounds .

Action Environment

The action of Proflavine hemisulfate can be influenced by various environmental factors. For instance, it has been shown to be used as a fluorescent contrast agent for cytology, staining cell nuclei and cytoplasmic structures . This suggests that its efficacy and stability could be affected by factors such as light exposure and the chemical environment of the cells. Furthermore, its release into DNA environments can be controlled, indicating its potential utility as a drug delivery agent .

Safety and Hazards

“3,6-Acridinediamine, sulfate (2:1)” is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of contact with skin or eyes, it is recommended to flush with copious amounts of water and seek medical help .

properties

IUPAC Name |

acridine-3,6-diamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C13H11N3.H2O4S/c2*14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;1-5(2,3)4/h2*1-7H,14-15H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YADYXCVYLIKQJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4043777 | |

| Record name | Proflavin hemisulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic powder; [Sigma-Aldrich MSDS] | |

| Record name | Proflavine hemisulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19748 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

3,6-Acridinediamine, sulfate (2:1) | |

CAS RN |

1811-28-5 | |

| Record name | 3,6-Acridinediamine, sulfate (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Proflavin hemisulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Proflavine hemisulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROFLAVINE HEMISULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27V8M747VB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-6-[(4-nitro-N-prop-2-ynylanilino)methyl]-1H-quinazolin-4-one](/img/structure/B1679093.png)

![methyl (2R)-2-[[(2S,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]-3-[[(2S)-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]-3-oxopropanoate](/img/structure/B1679096.png)

![(E)-4-[[(1R)-2-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-1-phenylethyl]amino]-4-oxobut-2-enoic acid](/img/structure/B1679100.png)

![7-[3-(1-Aminoethyl)pyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1679103.png)

![(3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-(4-aminophenyl)butanoic acid](/img/structure/B1679104.png)